molecular formula C15H13NO5 B6401504 3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid CAS No. 1261907-51-0

3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid

Cat. No.: B6401504
CAS No.: 1261907-51-0
M. Wt: 287.27 g/mol
InChI Key: SQYPXBAVWUDXHP-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, various nucleophiles.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: 3-(4-Methoxy-2-methylphenyl)-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: 3-(4-Methoxy-2-carboxyphenyl)-5-nitrobenzoic acid.

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can influence the compound’s solubility and reactivity, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-nitrobenzoic acid
  • 3-(4-Methylphenyl)-5-nitrobenzoic acid
  • 3-(4-Methoxy-2-methylphenyl)-benzoic acid

Uniqueness

3-(4-Methoxy-2-methylphenyl)-5-nitrobenzoic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-9-5-13(21-2)3-4-14(9)10-6-11(15(17)18)8-12(7-10)16(19)20/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYPXBAVWUDXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689983
Record name 4'-Methoxy-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-51-0
Record name 4'-Methoxy-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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